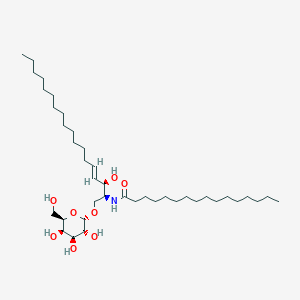

![molecular formula C23H49N2O5P B3026353 2-[[[[-2S-amino-3S-hydroxy-4E-octadecen-1-yl]oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-ethanaminium,innersalt](/img/structure/B3026353.png)

2-[[[[-2S-amino-3S-hydroxy-4E-octadecen-1-yl]oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-ethanaminium,innersalt

Übersicht

Beschreibung

Es wirkt als potenter Agonist für Sphingosin-1-phosphat (S1P)-Rezeptoren mit EC50-Werten von 19,3, 131,8 bzw. 313,3 nM für hS1P1, hS1P3 bzw. hS1P2 . Diese Verbindung spielt eine bedeutende Rolle in verschiedenen biologischen Prozessen und war aufgrund ihrer potenziellen therapeutischen Anwendungen Gegenstand umfangreicher Forschung.

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

L-threo Lysosphingomyelin (d18:1) kann durch Deacylierung von Sphingomyelin mit einem Deacylase-Enzym synthetisiert werden . Die Reaktion beinhaltet die Entfernung der Acylgruppe von Sphingomyelin, was zur Bildung von Lysosphingomyelin führt. Die Syntheseweg erfordert typischerweise spezifische Reaktionsbedingungen, einschließlich kontrollierter Temperatur und pH-Werte, um sicherzustellen, dass das gewünschte Produkt erhalten wird.

Industrielle Produktionsmethoden

Die industrielle Produktion von L-threo Lysosphingomyelin (d18:1) beinhaltet groß angelegte enzymatische Reaktionen unter Verwendung von Deacylase-Enzymen. Das Verfahren wird optimiert, um hohe Ausbeuten und Reinheit der Verbindung zu erreichen. Die Reaktionsbedingungen werden sorgfältig überwacht und das Produkt wird mit Techniken wie Chromatographie gereinigt, um Verunreinigungen zu entfernen .

Chemische Reaktionsanalyse

Arten von Reaktionen

L-threo Lysosphingomyelin (d18:1) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sphingosin-1-phosphat zu bilden.

Reduktion: Reduktionsreaktionen können sie wieder zu Sphingomyelin umwandeln.

Substitution: Substitutionsreaktionen können an der Phosphorylcholin-Gruppe auftreten.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um sicherzustellen, dass die gewünschten Produkte gebildet werden .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sphingosin-1-phosphat, Sphingomyelin und verschiedene substituierte Derivate von Lysosphingomyelin .

Wissenschaftliche Forschungsanwendungen

L-threo Lysosphingomyelin (d18:1) hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Modellverbindung für die Untersuchung des Sphingolipid-Stoffwechsels und der Signalwege verwendet.

Biologie: Untersucht für seine Rolle in der Zellsignalisierung, Apoptose und Zellproliferation.

Medizin: Erforscht für seine potenziellen therapeutischen Anwendungen bei der Behandlung von Krankheiten wie Krebs, neurodegenerativen Erkrankungen und Herz-Kreislauf-Erkrankungen.

Industrie: In der Entwicklung neuer Pharmazeutika und als Forschungswerkzeug in der Wirkstoffforschung eingesetzt

Wirkmechanismus

L-threo Lysosphingomyelin (d18:1) übt seine Wirkung aus, indem es als Agonist für Sphingosin-1-phosphat (S1P)-Rezeptoren wirkt. Diese Rezeptoren sind an verschiedenen zellulären Prozessen beteiligt, einschließlich Zellwachstum, Überleben und Migration. Die Verbindung bindet an S1P-Rezeptoren und aktiviert nachgeschaltete Signalwege, die diese Prozesse regulieren. Zu den molekularen Zielstrukturen gehören S1P1-, S1P2- und S1P3-Rezeptoren, die in verschiedenen Geweben unterschiedlich exprimiert werden .

Wissenschaftliche Forschungsanwendungen

L-threo Lysosphingomyelin (d18:1) has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study sphingolipid metabolism and signaling pathways.

Biology: Investigated for its role in cell signaling, apoptosis, and cell proliferation.

Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.

Industry: Utilized in the development of novel pharmaceuticals and as a research tool in drug discovery

Safety and Hazards

The compound is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008 . It does not need to be labelled in accordance with EC directives or respective national laws . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .

Wirkmechanismus

Target of Action

L-threo Lysosphingomyelin (d18:1), also known as L-threo-Sphingosylphosphorylcholine, is a naturally occurring bioactive sphingolipid . It primarily targets S1P receptors , specifically hS1P1, hS1P3, and hS1P2 . These receptors play a crucial role in various cellular processes, including cell proliferation, survival, migration, and differentiation .

Mode of Action

L-threo Lysosphingomyelin acts as a potent agonist for S1P receptors . It binds to these receptors and triggers a series of intracellular events. The EC50 values for hS1P1, hS1P3, and hS1P2 are 19.3, 131.8, and 313.3 nM, respectively , indicating its high affinity and potency towards these receptors.

Biochemical Pathways

Upon binding to the S1P receptors, L-threo Lysosphingomyelin initiates the sphingosine-1-phosphate (S1P) signaling pathway . This pathway plays a significant role in various biological processes, including cell growth, survival, and migration . L-threo Lysosphingomyelin, being a precursor in the biosynthesis of S1P , contributes to the regulation of these processes.

Result of Action

The activation of S1P receptors by L-threo Lysosphingomyelin leads to various molecular and cellular effects. It induces intracellular calcium release , which is a critical secondary messenger in cells, regulating many cellular processes. It also activates various protein kinase cascades known to reduce inflammation .

Action Environment

The action of L-threo Lysosphingomyelin can be influenced by various environmental factors. For instance, its concentration in different tissues and its presence in the blood plasma can affect its efficacy . Furthermore, pathological conditions such as Niemann-Pick disease type A can lead to an increase in lysosphingomyelin levels , potentially influencing its action and stability.

Biochemische Analyse

Biochemical Properties

L-threo Lysosphingomyelin (d18:1) plays a significant role in biochemical reactions. It interacts with sphingosine-1-phosphate (S1P) receptors 1-3, with EC50 values of 19.3, 313.3, and 131.8 nM for human S1P1-3, respectively . These interactions are crucial for various biological processes.

Cellular Effects

L-threo Lysosphingomyelin (d18:1) has profound effects on various types of cells and cellular processes. It influences cell function by acting as an intracellular and extracellular signaling molecule in numerous biological processes such as vasoconstriction, vasodilation, angiogenesis, stress fiber formation, cytoskeletal rearrangements, proliferation, differentiation, migration, wound healing, and stimulation of DNA synthesis .

Molecular Mechanism

The molecular mechanism of action of L-threo Lysosphingomyelin (d18:1) involves its binding interactions with S1P receptors. As an agonist of these receptors, it can influence enzyme activation and changes in gene expression .

Metabolic Pathways

L-threo Lysosphingomyelin (d18:1) is involved in the sphingolipid metabolic pathway

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

L-threo Lysosphingomyelin (d18:1) can be synthesized through the deacylation of sphingomyelin by a deacylase enzyme . The reaction involves the removal of the acyl group from sphingomyelin, resulting in the formation of lysosphingomyelin. The synthetic route typically requires specific reaction conditions, including controlled temperature and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of L-threo Lysosphingomyelin (d18:1) involves large-scale enzymatic reactions using deacylase enzymes. The process is optimized to achieve high yields and purity of the compound. The reaction conditions are carefully monitored, and the product is purified using techniques such as chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

L-threo Lysosphingomyelin (d18:1) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sphingosine-1-phosphate.

Reduction: Reduction reactions can convert it back to sphingomyelin.

Substitution: Substitution reactions can occur at the phosphorylcholine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include sphingosine-1-phosphate, sphingomyelin, and various substituted derivatives of lysosphingomyelin .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

D-erythro Lysosphingomyelin (d181): Ein weiteres Isomer von Lysosphingomyelin mit ähnlicher biologischer Aktivität.

L-threo Sphingosine-1-Phosphocholine (d181): Ein Derivat von Lysosphingomyelin mit ähnlicher Rezeptoragonistenaktivität.

L-threo Lyso SM (181): Ein anderer Name für L-threo Lysosphingomyelin (d18:1).

Einzigartigkeit

L-threo Lysosphingomyelin (d18:1) ist aufgrund seiner spezifischen Stereochemie einzigartig, die seine Bindungsaffinität und Aktivität an S1P-Rezeptoren beeinflusst. Diese Verbindung hat unterschiedliche EC50-Werte für verschiedene S1P-Rezeptoren, was sie zu einem wertvollen Werkzeug für die Untersuchung rezeptorspezifischer Signalwege macht .

Eigenschaften

IUPAC Name |

[(E,2S,3S)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H49N2O5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)22(24)21-30-31(27,28)29-20-19-25(2,3)4/h17-18,22-23,26H,5-16,19-21,24H2,1-4H3/b18-17+/t22-,23-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVSPVFPBBFMBE-ZRPIXQTESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H49N2O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9Z-octadecenoicacid,1,1'-[(1R)-1-[8-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphaoct-1-yl]-1,2-ethanediyl]ester,diammoniumsalt](/img/structure/B3026273.png)

![(4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[(2S)-2-(phenylmethyl)-1-piperidinyl]-methanone](/img/structure/B3026274.png)

![2-[(6-deoxy-3-O-ethyl-2,4-di-O-methyl-alpha-L-mannopyranosyl)oxy]-9-ethyl-2R,3,3aR,4,5,5aR,5bS,6,9S,10,11,12,13S,14R,16aS,16bR-hexadecahydro-13-hydroxy-14-methyl-1H-as-indaceno[3,2-d]oxacyclododecin-7,15-dione](/img/structure/B3026276.png)

![(1E,4Z,6E)-5-Hydroxy-1,7-bis[4-hydroxy-3-(methoxy-D3)phenyl]-1,4,6-heptatrien-3-one](/img/structure/B3026278.png)

![4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-(methyl-13C-d3)-2-pyridinecarboxamide](/img/structure/B3026279.png)

![3-({3-(1H-indol-3-yl)-1-oxo-1-[(1-phenylethyl)amino]propan-2-yl}carbamoyl)-5-methylhexanoic acid](/img/structure/B3026284.png)

![1,2,3,3aS-tetrahydro-3a-hydroxy-1-(3-hydroxyphenyl)-6-methyl-4H-pyrrolo[2,3-b]quinolin-4-one](/img/structure/B3026286.png)

![N-(2,6-diethylphenyl)-4,5-dihydro-8-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-1-methyl-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide](/img/structure/B3026291.png)

![6-phenyl-2,8-bis(phenylmethyl)-imidazo[1,2-a]pyrazin-3(7H)-one,monohydrochloride](/img/structure/B3026292.png)